3-(3-fluoro-4-methoxyphenyl)-1H-indazole is a compound belonging to the indazole class, which is characterized by a five-membered aromatic ring containing two nitrogen atoms. Indazoles and their derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound in question features a fluorinated and methoxy-substituted phenyl group, which may enhance its pharmacological profile.
The synthesis and characterization of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole have been explored in various studies, highlighting its potential as a bioactive molecule. The compound is often synthesized through palladium-catalyzed reactions involving aryl boronic acids and indazole derivatives, reflecting its relevance in organic synthesis and medicinal chemistry .
3-(3-fluoro-4-methoxyphenyl)-1H-indazole is classified as an indazole derivative. Indazoles are heterocyclic compounds that can be further classified based on the substituents on the aromatic rings. This particular compound can be categorized under substituted indazoles, which are known for their enhanced biological activities compared to unsubstituted analogs.
The synthesis of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole typically involves several key steps:
The reaction conditions generally involve heating the mixture at elevated temperatures (around 80 °C) for several hours to ensure complete conversion of starting materials to products. The use of palladium catalysts allows for high yields and selectivity in forming the desired indazole structure.
The molecular structure of 3-(3-fluoro-4-methoxyphenyl)-1H-indazole can be represented as follows:
The molecular formula for this compound is CHFNO. Its molecular weight is approximately 204.21 g/mol, with specific melting points and spectral data confirming its identity upon synthesis .
3-(3-fluoro-4-methoxyphenyl)-1H-indazole can undergo various chemical reactions typical for indazole derivatives:
Reactions involving this compound are generally conducted under controlled conditions to prevent side reactions, especially due to the presence of sensitive functional groups like methoxy and fluoro substituents .
The mechanism of action for compounds like 3-(3-fluoro-4-methoxyphenyl)-1H-indazole often involves interaction with biological targets such as enzymes or receptors. Indazoles are known to exhibit:
Studies suggest that the specific substituents on the indazole core modulate its binding affinity and selectivity towards various biological targets, enhancing its therapeutic potential .
Relevant data includes melting points, boiling points, and spectral characteristics (NMR, IR) that confirm its structure upon synthesis .
3-(3-fluoro-4-methoxyphenyl)-1H-indazole has potential applications in:
Research continues to evaluate its efficacy and safety profile in various biological systems .
The 1H-indazole core is a bicyclic heteroaromatic system consisting of a benzene ring fused to a pyrazole ring, with nitrogen atoms at positions 1 and 2. This scaffold exists predominantly in the 1H-tautomeric form due to its thermodynamic stability, which enables planar molecular geometry and optimal interactions with biological targets [3] [9]. The presence of both hydrogen bond acceptor (N2) and donor (N1-H) sites within the fused ring system facilitates binding to diverse enzyme active sites, while its aromatic character supports π-π stacking interactions with hydrophobic protein pockets [6]. The 3-position of indazole serves as a versatile attachment point for pharmacophores, as demonstrated by 3-(3-fluoro-4-methoxyphenyl)-1H-indazole (C₁₄H₁₁FN₂O, MW 242.25 g/mol), where the aryl substituent enhances target affinity [4] [9].
Modern synthetic routes to 3-arylindazoles leverage transition metal catalysis. Palladium-catalyzed Suzuki-Miyaura coupling between 3-iodo-1H-indazole and arylboronic acids enables efficient introduction of aryl groups at the 3-position, as demonstrated by yields of 55–75% using Pd(PPh₃)₄ catalyst systems [5]. Alternative methods include Rh(III)-promoted double C-H activation for direct aryl coupling (yields: moderate to good) and Cu(OAc)₂-mediated N-N bond formation (yields: good to excellent) [3]. The structural rigidity of the indazole core minimizes entropic penalties during protein binding, enhancing ligand efficiency—a key advantage over flexible open-chain analogs [6].
Table 1: Synthetic Approaches to 3-Aryl-1H-Indazole Derivatives
Method | Catalyst System | Key Reactants | Yield Range | Reference |
---|---|---|---|---|
Suzuki-Miyaura coupling | Pd(PPh₃)₄/NaHCO₃ | 3-Iodoindazole + Arylboronic acid | 55–75% | [5] |
Rh(III)-mediated C-H activation | Cp*RhCl₂ | Aldehyde phenylhydrazones | Moderate–Good | [3] |
Cu-mediated N-N bond formation | Cu(OAc)₂ | o-Aminobenzonitriles + Organometallics | Good–Excellent | [3] |
Thermo-induced cyclization | Cu₂O | o-Haloaryl N-sulfonylhydrazones | Variable | [3] |
The 3-(3-fluoro-4-methoxyphenyl) group in 1H-indazole derivatives exemplifies strategic bioisosteric design. Fluorine incorporation (CAS: 1267548-62-8) enhances metabolic stability by resisting oxidative degradation and modulates lipophilicity (cLogP ≈ 2.98), thereby improving membrane permeability [3] [9]. The fluorine atom’s strong electronegativity induces dipole moments and electrostatic interactions with target proteins, while its small atomic radius avoids steric disruption [7]. In the specified compound, the meta-fluoro position on the aryl ring creates an electron-deficient region that may facilitate halogen bonding with carbonyl oxygen atoms in proteins, as observed in kinase inhibitors [10].
The para-methoxy group (-OCH₃) contributes to bioavailability through balanced hydrophobic interactions and moderate electron-donating effects. Its placement adjacent to fluorine generates a polarized aromatic system with a calculated dipole moment of ~2.5 Debye, potentially enhancing affinity for charged binding pockets [3]. Molecular docking studies of analogous compounds reveal that methoxy groups often form van der Waals contacts with hydrophobic subpockets and hydrogen bonds via ether oxygen [10]. The combined fluoromethoxy pattern (SMILES: COC₁=CC=C(C₂=NNC₃=C₂C=CC=C₃)C=C₁F) has been associated with improved pharmacokinetic profiles in indazole-based drug candidates, including increased oral absorption and blood-brain barrier penetration [6] [9].
Table 2: Electronic and Bioactive Properties of Key Aryl Substituents
Substituent | Electron Effect | Lipophilicity (π) | Key Biological Roles | Example Pharmacophores |
---|---|---|---|---|
3-Fluoro | Strong −I effect | +0.14 | Halogen bonding, metabolic stability, membrane penetration | Kinase inhibitors [10] |
4-Methoxy | Moderate +R effect | −0.02 | Hydrophobic pocket binding, moderate H-bond acceptance | Anticancer agents [5] |
3-F/4-OMe combo | Polarized system | Net +0.12 | Synergistic dipole enhancement, target affinity optimization | eIF4E/eIF4G inhibitors [2] |
Indazole derivatives transitioned from synthetic curiosities to privileged scaffolds in medicinal chemistry following the serendipitous discovery of bendazac’s anti-inflammatory effects in the 1970s [6]. Early developments focused on simple alkylated indazoles, but structural complexity increased with the advent of transition-metal-catalyzed cross-coupling in the 1990s, enabling precise aryl substitutions at the 3-position [3] [5]. The 2000s witnessed targeted applications in oncology, exemplified by FDA approvals of pazopanib (2009) and niraparib (2017)—both featuring 1H-indazole cores optimized for target specificity [6].
Pazopanib’s design incorporated a 3-fluorophenyl-indazole motif to enhance vascular endothelial growth factor receptor (VEGFR) inhibition, demonstrating the role of fluorine in kinase affinity optimization [6]. Similarly, niraparib’s indazole component facilitates poly(ADP-ribose) polymerase (PARP) binding through hydrogen donation at N1 and π-stacking via the aromatic system [6]. The compound 3-(3-fluoro-4-methoxyphenyl)-1H-indazole represents an evolution of these principles, where fluorine and methoxy groups are strategically positioned to mimic bioactive configurations in rigidified inhibitors. For instance, indazole-based 4EGI-1 mimetics were developed to lock the labile hydrazone function of eIF4E/eIF4G interaction inhibitors into a stable (E)-configuration, significantly improving target specificity [2].
Contemporary research explores indazoles for challenging targets, including P21-activated kinase 1 (PAK1) inhibitors like 1H-indazole-3-carboxamides. These derivatives suppress tumor migration by downregulating Snail expression, leveraging the scaffold’s capacity for deep back-pocket hydrophobic interactions and solvent-region polar modifications [10]. The historical trajectory underscores the indazole nucleus’s adaptability across therapeutic areas, driven by strategic substituent engineering.
Table 3: Evolution of Clinically Significant Indazole-Based Therapeutics
Era | Representative Drug | Therapeutic Target | Indazole Substitution Pattern | Clinical Application |
---|---|---|---|---|
1970–1990s | Bendazac | Protein denaturation inhibitors | 1-Benzyl-3-OH | Anti-inflammatory [6] |
1990–2000s | Benzydamine | Phospholipase A₂ | 3-Piperidinyl | NSAID [3] |
2009 | Pazopanib | VEGFR/PDGFR | 3-Fluorophenyl-4-methyl | Renal cell carcinoma [6] |
2017 | Niraparib | PARP1/2 | 3-Carboxamide-4-fluorophenyl | Ovarian cancer [6] |
Contemporary | 3-(3-F-4-OMePh)-1H-indazole | eIF4E/PAK1 | 3-(3-Fluoro-4-methoxyphenyl) | Preclinical anticancer [2] [10] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9